

HPLC analysis of 4-Methylhepta-1,6-dien-4-ol

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Compound of Interest

Compound Name: **4-Methylhepta-1,6-dien-4-ol**

Cat. No.: **B015331**

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An Application Note for the Quantitative Analysis of **4-Methylhepta-1,6-dien-4-ol** using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)

Abstract

This application note details a robust and reliable method for the quantitative analysis of **4-Methylhepta-1,6-dien-4-ol**, a tertiary alcohol with no significant ultraviolet (UV) chromophore. Due to the analyte's poor UV absorbance, conventional HPLC with UV detection is not feasible. This protocol leverages a reverse-phase HPLC system coupled with an Evaporative Light-Scattering Detector (ELSD), which provides a universal detection mechanism independent of the analyte's optical properties. The method is suitable for purity assessments, stability studies, and quality control applications in research and pharmaceutical development. The protocol herein is established in accordance with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).

Introduction and Analytical Challenge

4-Methylhepta-1,6-dien-4-ol is a non-polar tertiary alcohol (Figure 1).^{[1][2][3]} Its structure, characterized by two terminal double bonds and a hydroxyl group, lacks a conjugated system or aromatic ring that would traditionally allow for detection by UV-Vis spectrophotometry.^{[4][5]} This poses a significant challenge for its quantification using the most common form of HPLC detection.

To overcome this limitation, this method employs Evaporative Light-Scattering Detection (ELSD). ELSD is a powerful technique for analyzing compounds that are non-volatile and lack

a chromophore.[6][7] The detector works by nebulizing the column eluent into a fine aerosol, evaporating the mobile phase in a heated drift tube, and then measuring the light scattered by the remaining solid analyte particles.[8][9][10] The resulting signal is proportional to the mass of the analyte, making it a "universal" detector suitable for this application.

Analyte Properties:

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O	[1][2][3][11]
Molecular Weight	126.20 g/mol	[1][2][3][11]
Appearance	Clear, colorless liquid	[12]
LogP (Octanol/Water)	1.89 - 2.21	[1][13]
Solubility	Partially soluble in water; soluble in organic solvents	[12]

Figure 1: Chemical Structure of **4-Methylhepta-1,6-dien-4-ol**

Experimental Methodology Instrumentation and Consumables

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
- Detector: Agilent 1260 Infinity III Evaporative Light Scattering Detector (ELSD) or equivalent. [7]
- Nitrogen Gas: High purity ($\geq 98\%$), for ELSD nebulization.[10]
- Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 μm) or equivalent reverse-phase column.
- Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
- Analyte: **4-Methylhepta-1,6-dien-4-ol** reference standard (>99% purity).

- Glassware: Class A volumetric flasks and pipettes.

Chromatographic Conditions

The selection of a C18 stationary phase is based on the non-polar nature of the analyte ($\text{LogP} \approx 2$).^{[1][13]} A gradient elution with acetonitrile and water is employed to ensure efficient separation and optimal peak shape.

Parameter	Setting
Column	ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 μm)
Mobile Phase A	Ultrapure Water
Mobile Phase B	Acetonitrile (ACN)
Gradient Elution	0-1 min: 40% B; 1-8 min: 40% to 95% B; 8-10 min: 95% B; 10.1-12 min: 40% B (Re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
ELSD Nebulizer Temp.	50°C
ELSD Evaporator Temp.	50°C
ELSD Gas Flow	1.6 SLM (Standard Liters per Minute)

Preparation of Solutions

Standard Stock Solution (1000 $\mu\text{g/mL}$):

- Accurately weigh approximately 25 mg of **4-Methylhepta-1,6-dien-4-ol** reference standard.
- Transfer to a 25 mL Class A volumetric flask.
- Dissolve and dilute to volume with Acetonitrile. Mix thoroughly.

Calibration Standards (10 - 500 µg/mL):

- Prepare a series of calibration standards by serial dilution of the Standard Stock Solution using Acetonitrile as the diluent.
- A suggested concentration range includes 10, 25, 50, 100, 250, and 500 µg/mL.

Sample Preparation:

- Accurately weigh an appropriate amount of the sample matrix containing **4-Methylhepta-1,6-dien-4-ol**.
- Dissolve the sample in a known volume of Acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).
- Vortex or sonicate to ensure complete dissolution.
- Filter the solution through a 0.45 µm PTFE syringe filter prior to injection to remove particulates.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guidelines.[\[14\]](#)[\[15\]](#)[\[16\]](#) The validation should assess specificity, linearity, range, accuracy, precision, and robustness.

System Suitability

Before commencing validation, the chromatographic system's performance must be verified. This is governed by principles found in documents like the United States Pharmacopeia (USP) General Chapter <621>.[\[17\]](#)[\[18\]](#)

- Inject the 100 µg/mL standard solution six times.
- The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

- Procedure: Analyze a blank (diluent), a placebo (sample matrix without the analyte), and a spiked sample.
- Acceptance Criteria: The blank and placebo chromatograms should show no significant interfering peaks at the retention time of **4-Methylhepta-1,6-dien-4-ol**.

Linearity and Range

- Procedure: Analyze the prepared calibration standards (e.g., 10-500 µg/mL) in triplicate.
- Acceptance Criteria: Plot the average peak area versus concentration. The relationship should be linear, with a correlation coefficient (r^2) ≥ 0.995 . The ELSD response is often non-linear over wide ranges and may require a logarithmic or quadratic fit. The chosen model must be justified.

Accuracy (Recovery)

- Procedure: Analyze a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Perform each analysis in triplicate.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

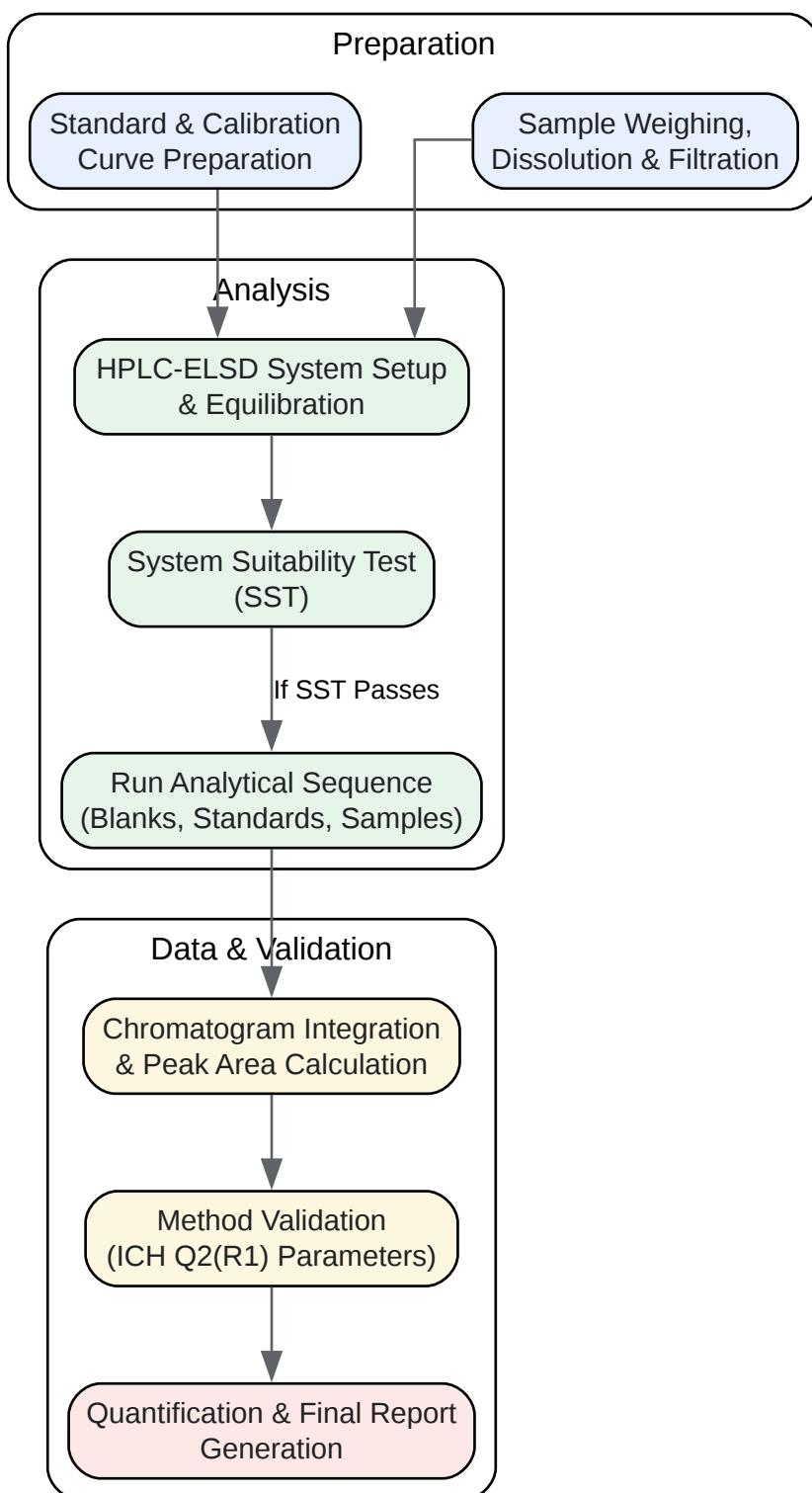
- Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be $\leq 2.0\%$.
- Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst or on a different instrument. The RSD between the two sets of results should be $\leq 3.0\%$.

Limits of Detection (LOD) and Quantitation (LOQ)

- Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.
- Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (RSD \leq 10%).

Workflow and Data Presentation

The entire analytical process, from sample receipt to final report, is outlined in the workflow diagram below.



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Caption: HPLC-ELSD analytical workflow from preparation to reporting.

Example Data Summary Tables:

Table 1: Linearity Data

Concentration ($\mu\text{g/mL}$)	Log(Peak Area) 1	Log(Peak Area) 2	Log(Peak Area) 3	Average Log(Area)
10	4.51	4.55	4.53	4.53
25	5.10	5.12	5.09	5.10
50	5.58	5.61	5.60	5.60
100	6.12	6.10	6.11	6.11
250	6.75	6.78	6.76	6.76
500	7.21	7.19	7.22	7.21

| Fit Type | Log-Log | r^2 | 0.9991 | |

Table 2: Accuracy (Recovery) Data

Spiked Level	Theoretical Conc. ($\mu\text{g/mL}$)	Measured Conc. ($\mu\text{g/mL}$)	Recovery (%)
80%	80.0	79.2	99.0
100%	100.0	101.1	101.1
120%	120.0	119.5	99.6

| Average | | | 99.9 |

Conclusion

The HPLC-ELSD method described provides a selective, accurate, and precise solution for the quantitative analysis of **4-Methylhepta-1,6-dien-4-ol**. By circumventing the challenges posed by the analyte's lack of a UV chromophore, this protocol enables reliable quality assessment for researchers, scientists, and drug development professionals. The methodology is grounded

in established chromatographic principles and adheres to international validation standards, ensuring its suitability for use in regulated environments.

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